molecular formula C11H19NO4 B2504417 Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate CAS No. 52778-82-2

Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate

Cat. No.: B2504417
CAS No.: 52778-82-2
M. Wt: 229.276
InChI Key: QXQVMASLXYZEKT-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate is an organic compound with a complex structure that includes a cyclohexyl group, a formamido group, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate typically involves the reaction of cyclohexylamine with methyl 3-hydroxypropanoate in the presence of a formylating agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Methyl 2-(cyclohexylformamido)-3-oxopropanoate.

    Reduction: Methyl 2-(cyclohexylamino)-3-hydroxypropanoate.

    Substitution: Methyl 2-(cyclohexylformamido)-3-alkoxypropanoate (depending on the nucleophile used).

Scientific Research Applications

Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclohexylamino)-3-hydroxypropanoate
  • Methyl 2-(cyclohexylformamido)-3-oxopropanoate
  • Methyl 2-(cyclohexylformamido)-3-alkoxypropanoate

Uniqueness

Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric bulk, while the formamido and hydroxypropanoate moieties offer sites for further chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(cyclohexanecarbonylamino)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-16-11(15)9(7-13)12-10(14)8-5-3-2-4-6-8/h8-9,13H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQVMASLXYZEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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